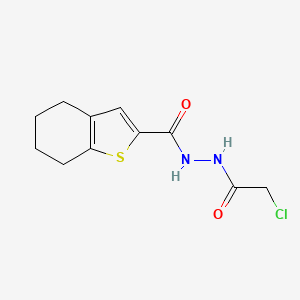

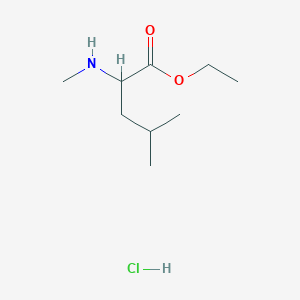

N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzothiophene, which is a type of heterocyclic compound . It also contains a chloroacetyl group, which is often used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures often involve reactions with chloroacetyl chloride . The reaction of N-(1-methylbut-2-en-1-yl)-2-iodaniline with Ac2O or ClCH2C(O)Cl results in a mixture of syn- and anti-atropisomers of N-acetyl- and N-chloroacetyl-N-(1-methylbut-2-en-1-yl)-2-iodaniline .Chemical Reactions Analysis

Compounds containing a chloroacetyl group can undergo various reactions. For instance, they can participate in thioether macrocyclization of peptides . Also, cyanoacetohydrazides can act as precursors in reactions leading to the construction of heterocycles .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research indicates that derivatives of benzothiophene carbohydrazide compounds serve as intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, studies have demonstrated the preparation of oxadiazoles, thiadiazoles, and triazoles derived from benzothiophene, which exhibit antimicrobial, analgesic, and anthelmintic activities (G. Naganagowda et al., 2011). Another study focused on the synthesis of novel thiophene, pyran, thiazole, and fused heterocyclic derivatives starting from cyanoacetylhydrazine, demonstrating significant antitumor activities against various human tumor cell lines (R. Mohareb et al., 2012).

Corrosion Inhibition

Another application area is in corrosion inhibition. Specifically, 3-chloro-1-benzothiophene-2-carbohydrazide has been investigated for its inhibitory action on the corrosion of aluminum alloys in acidic mediums. It acts as a cathodic inhibitor, and its efficiency increases with the concentration and decreases with temperature, indicating a potential for industrial applications in metal protection (U. A. Kini et al., 2011).

Antimicrobial and Antitumor Activities

Derivatives of benzothiophene carbohydrazide also exhibit antimicrobial and antitumor properties. One study synthesized derivatives showing promising activity against Mycobacterium tuberculosis, which is significant given the global challenge of tuberculosis (Urja D. Nimbalkar et al., 2018). Additionally, novel armed thiophene derivatives, synthesized from benzothiophene-based compounds, demonstrated potential antimicrobial activities, highlighting their relevance in the development of new antibiotics (Y. Mabkhot et al., 2016).

Mecanismo De Acción

Target of Action

Compounds like this often target specific enzymes or receptors in the body. For example, some similar compounds have been found to inhibit certain enzymes involved in cell growth and proliferation .

Mode of Action

The compound could interact with its target by binding to a specific site, altering the target’s function. This could lead to changes in cellular processes, such as slowing cell growth or inducing cell death .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific target. For instance, if it targets an enzyme involved in cell growth, it could disrupt the signaling pathways that regulate cell proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if it inhibits an enzyme involved in cell growth, the result could be a decrease in cell proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2S/c12-6-10(15)13-14-11(16)9-5-7-3-1-2-4-8(7)17-9/h5H,1-4,6H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZURWSYIMFOIRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2975532.png)

![5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2975533.png)

![N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2975541.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2975543.png)

![Quinoxalin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2975545.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2975547.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate](/img/structure/B2975549.png)